molecular formula C20H16N4O2S B2411074 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 488089-15-2

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2411074
CAS No.: 488089-15-2
M. Wt: 376.43
InChI Key: QPTAUHWRVUFYIB-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-8-15-18(20(25)24(12)11-13-4-2-6-23-10-13)17(16-5-3-7-27-16)14(9-21)19(22)26-15/h2-8,10,17H,11,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTAUHWRVUFYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyran derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H18N4OSC_{20}H_{18}N_4OS, with a molecular weight of approximately 366.45 g/mol. Its structure features a pyrano[3,2-c]pyridine core, which is known for its pharmacological significance.

Anticancer Activity

Research has indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyran derivatives can inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Table 1 summarizes the cytotoxic effects observed in various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54910Inhibition of DNA synthesis

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyran derivatives have been documented to exhibit antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Preliminary studies suggest that compounds related to this structure may inhibit viral replication. For instance, some pyran derivatives have demonstrated activity against herpes simplex virus type 1 (HSV-1), indicating a possible pathway for antiviral drug development .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyran derivatives, including the target compound, for their anticancer efficacy. The results indicated that the compound significantly reduced cell viability in human cancer cell lines through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various substituted pyran derivatives. The target compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Mechanistic Insights

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The presence of specific functional groups facilitates interaction with cellular pathways that lead to programmed cell death.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation or viral replication.

Scientific Research Applications

Biological Activities

The compound has been studied for its pharmacological properties , which include:

  • Anticancer Activity : Research indicates that derivatives of pyranopyridine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine and thiophene moieties enhances the compound's interaction with biological targets associated with cancer proliferation and survival pathways .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of similar pyranopyridine derivatives. These compounds can inhibit bacterial growth and show promise in treating infections caused by resistant strains .
  • Anti-inflammatory Effects : The structure of this compound suggests potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .

Cyclo-condensation Reactions

Cyclo-condensation reactions are a common method for synthesizing complex heterocycles. For example, reactions involving active methylene compounds with suitable amine precursors can yield various substituted pyranopyridines. This method is advantageous due to its simplicity and the ability to generate diverse structures in one step .

Multi-component Reactions

Multi-component reactions (MCRs) are also employed to synthesize this compound efficiently. MCRs allow for the simultaneous formation of multiple bonds and can lead to high yields of complex products with minimal purification steps required .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of derivatives related to 2-amino-7-methyl-5-oxo compounds:

StudyFindings
Hilmy et al. (2023)Investigated the synthesis of pyrrolo[2,3-b]pyridine derivatives showcasing anticancer activities through various cyclo-condensation methods. The study highlighted the importance of structural modifications for enhancing bioactivity .
Pharmaceuticals Review (2022)Discussed the therapeutic potential of pyridopyrimidine derivatives, emphasizing their role in drug development due to their diverse biological activities, including anticancer and anti-inflammatory effects .
Cytotoxic Activity Assessment (2019)Evaluated the cytotoxic effects of related compounds on different cancer cell lines, demonstrating significant activity that warrants further investigation into structure–activity relationships .

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